![molecular formula C3H8N2O3S2 B585345 2-[2-Sulfo(ethyl-d4)]pseudourea CAS No. 1346602-43-4](/img/new.no-structure.jpg)
2-[2-Sulfo(ethyl-d4)]pseudourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Sulfo(ethyl-d4)]pseudourea typically involves the reaction of deuterated ethylamine with thiourea and sulfuric acid. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The general reaction scheme is as follows:
Step 1: Deuterated ethylamine is reacted with thiourea in the presence of sulfuric acid.
Step 2: The reaction mixture is heated to facilitate the formation of the sulfoethyl group.
Step 3: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-Sulfo(ethyl-d4)]pseudourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pseudourea derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-Sulfo(ethyl-d4)]pseudourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of deuterated compounds.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the formulation of dyes and cosmetics, particularly in products aimed at preventing gray hair
Mécanisme D'action
The mechanism of action of 2-[2-Sulfo(ethyl-d4)]pseudourea involves its interaction with specific molecular targets. The sulfoethyl group can form strong interactions with proteins, altering their structure and function. This interaction is crucial in proteomics research, where the compound is used to label and study proteins. The deuterium atoms in the compound provide additional stability and enable precise tracking in experimental studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-Sulfo(ethyl)]pseudourea: The non-deuterated analog of 2-[2-Sulfo(ethyl-d4)]pseudourea.
2-[2-Sulfo(propyl)]pseudourea: A similar compound with a propyl group instead of an ethyl group.
2-[2-Sulfo(butyl)]pseudourea: A similar compound with a butyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and enable precise tracking in research applications. This makes it particularly valuable in proteomics and other fields where accurate labeling and tracking of molecules are essential .
Propriétés
Numéro CAS |
1346602-43-4 |
|---|---|
Formule moléculaire |
C3H8N2O3S2 |
Poids moléculaire |
188.252 |
Nom IUPAC |
2-carbamimidoylsulfanyl-1,1,2,2-tetradeuterioethanesulfonic acid |
InChI |
InChI=1S/C3H8N2O3S2/c4-3(5)9-1-2-10(6,7)8/h1-2H2,(H3,4,5)(H,6,7,8)/i1D2,2D2 |
Clé InChI |
LTHWZZOUNJCHES-LNLMKGTHSA-N |
SMILES |
C(CS(=O)(=O)O)SC(=N)N |
Synonymes |
2-[(Aminoiminomethyl)thio](ethane-d4)sulfonic Acid; 2-S-Thiuronium (Ethane-d4)sulfonate; 2-(Amidinothio)(ethane-d4)sulfonic Acid; 2-S-Thiuronium (Ethane-d4)sulfonate; Carbamimidothioic Acid 2-Sulfo(ethyl-d4) Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


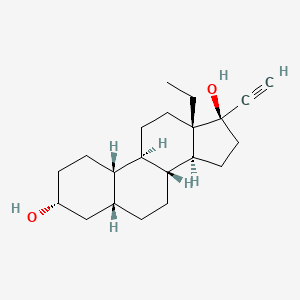
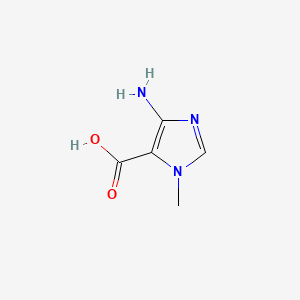
![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B585265.png)
![3-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B585266.png)
![(3R,4S,5S,6R,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione](/img/structure/B585267.png)
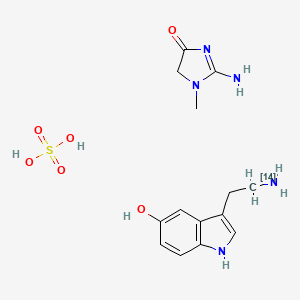
![2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B585270.png)
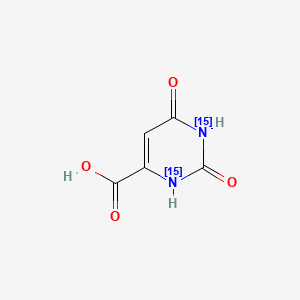
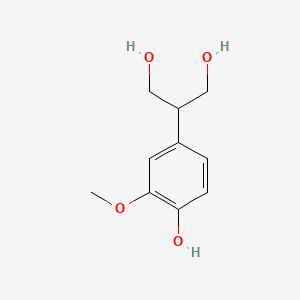
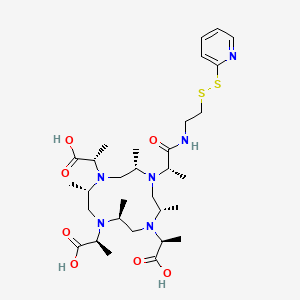
![5H-1,6-Dioxa-benzo[c]phenanthren-2-one](/img/structure/B585281.png)
